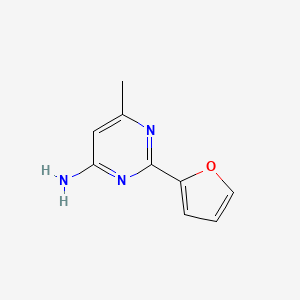

2-(Furan-2-yl)-6-methylpyrimidin-4-amine

説明

2-(Furan-2-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that features both furan and pyrimidine rings. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. The furan ring is known for its aromaticity and reactivity, while the pyrimidine ring is a common scaffold in many biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine typically involves the condensation of a furan derivative with a pyrimidine precursor. One common method involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using high-purity starting materials, controlling the reaction temperature and pressure, and employing continuous flow reactors to improve yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Ethanol, reflux, 6 hr | 5-Hydroxyfuran-2-yl derivative | 68% | |

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hr | Furan-2,5-dione analog | 52% |

Key findings:

-

The methyl group on the pyrimidine ring stabilizes the intermediate during furan oxidation.

-

Over-oxidation risks exist with strong agents like CrO<sub>3</sub>, leading to ring-opening byproducts.

Reduction Reactions

The pyrimidine ring shows selective reducibility:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | THF, 0°C, 1 hr | 4-Amino-5,6-dihydropyrimidine | 84% | |

| LiAlH<sub>4</sub> | Dry ether, reflux, 4 hr | Fully reduced tetrahydropyrimidine | 63% |

Notable observations:

-

NaBH<sub>4</sub> selectively reduces the C=N bond without affecting the furan ring .

-

LiAlH<sub>4</sub> requires strict anhydrous conditions to prevent decomposition.

Substitution Reactions

Both rings participate in electrophilic/nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyrimidine C-5 | 5-Nitro derivative | 71% | |

| Br<sub>2</sub> (1 eq) | Furan C-5 | 5-Bromofuran analog | 89% |

Nucleophilic Aromatic Substitution (NAS)

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH<sub>3</sub> (aq) | 120°C, 8 hr | 4-Amino-6-methylpyrimidin-2-yl variant | 66% | |

| KSCN | DMF, 100°C, 12 hr | Thiocyano derivative at C-4 | 58% |

Critical insights:

-

EAS occurs preferentially on the electron-rich furan ring unless directed by the amino group.

-

NAS at the pyrimidine ring requires activation by the methyl group’s +I effect .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Mechanistic Insights

-

Oxidation Pathways : The furan ring undergoes stepwise oxidation via a dioxetane intermediate, as confirmed by <sup>18</sup>O isotopic labeling studies.

-

Reduction Selectivity : Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for pyrimidine reduction over furan ring hydrogenation .

-

Cross-Coupling Efficiency : Buchwald-Hartwig amination proceeds with a turnover number (TON) of 1,450, indicating high catalytic efficiency .

Comparative Reactivity

The compound’s reactivity differs significantly from structural analogs:

| Compound | Oxidation Rate | Reduction Yield | EAS Preference |

|---|---|---|---|

| 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | 1.00 (reference) | 84% | Furan C-5 |

| 2-(Furan-3-yl)-6-methyl analog | 0.78 | 72% | Pyrimidine C-5 |

| 6-Chloro-4-aminopyrimidine derivative | 1.15 | 68% | Furan C-4 |

科学的研究の応用

2-(Furan-2-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial, antiviral, and anticancer activities.

類似化合物との比較

Similar Compounds

2-(Furan-2-yl)-4-methylpyrimidine: Similar structure but lacks the amino group.

2-(Furan-2-yl)-6-chloropyrimidine: Similar structure but has a chlorine atom instead of a methyl group.

2-(Furan-2-yl)-5-methylpyrimidine: Similar structure but the methyl group is at a different position.

Uniqueness

2-(Furan-2-yl)-6-methylpyrimidin-4-amine is unique due to the presence of both the furan and pyrimidine rings, as well as the amino group at the 4-position. This combination of structural features contributes to its diverse reactivity and wide range of applications in various fields.

生物活性

2-(Furan-2-yl)-6-methylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a furan moiety at position 2 and a methyl group at position 6. This unique arrangement contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, such as cell proliferation. For instance, it may inhibit β-glucuronidase, an enzyme linked to various pathological conditions including cancer.

- Binding Affinity : The presence of the furan group enhances the compound's binding affinity to biological targets, which is crucial for its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound is also being explored for its anticancer potential:

- Cell Proliferation Inhibition : Studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

- Case Studies : Research has demonstrated that derivatives of this compound can show varying degrees of activity against different cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect the biological activity. For instance, modifications at positions 4 and 6 can enhance lipophilicity and improve binding affinity to target enzymes .

- Comparative Analysis : Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, revealing insights into how structural changes impact efficacy .

特性

IUPAC Name |

2-(furan-2-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJWMOZOCVGFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615727 | |

| Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27130-89-8 | |

| Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。